![molecular formula C10H13ClN2O3 B2728129 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride CAS No. 1266693-66-6](/img/structure/B2728129.png)
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride
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Overview
Description
“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” is a compound that has been synthesized in various studies . It is a white amorphous powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, the synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using proton-nuclear magnetic resonance (1 H-NMR) and infra-red spectroscopy (IR) . The molecular formula is C24H24O5N2S and the molecular weight is 452 gmol -1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Physical And Chemical Properties Analysis
The compound is a white amorphous powder . Its IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .Scientific Research Applications
- Researchers have synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides as potential agents for treating Alzheimer’s disease . The compound’s structure includes the benzodioxane ring, which is associated with cholinesterase inhibition—a key mechanism in Alzheimer’s therapy.
- Although not extensively studied, 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride derivatives may exhibit anti-diabetic properties. Further investigations are needed to explore their effects on glucose metabolism and insulin sensitivity .
- A related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli . This suggests that derivatives of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride may also possess antibacterial properties.
- The same N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide compound exhibited significant biofilm inhibition against B. subtilis . Biofilm formation contributes to bacterial pathogenicity, making this finding relevant for antimicrobial research.
- Researchers have characterized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides using spectroscopic techniques . These studies confirm the presence
Alzheimer’s Disease Treatment
Anti-Diabetic Potential
Antibacterial Activity
Biofilm Inhibition
Structural Characterization
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8;/h1-2,5H,3-4,6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPAOUXKEBVMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride |
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